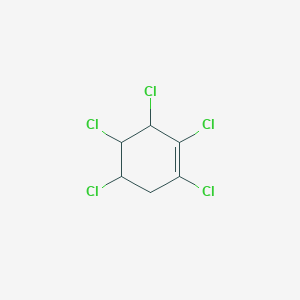
gamma-PCCH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gamma-PCCH, also known as this compound, is a useful research compound. Its molecular formula is C6H5Cl5 and its molecular weight is 254.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biodegradation Pathways
Gamma-PCCH is primarily formed during the microbial degradation of gamma-HCH. Studies indicate that specific bacterial strains can utilize gamma-HCH as their sole carbon and energy source, leading to the formation of this compound as an intermediate product.
- Microbial Strains Involved :
- Xanthomonas sp. ICH12 : Isolated from HCH-contaminated soil, this strain has been shown to degrade gamma-HCH, producing this compound and other metabolites like 2,5-dichlorobenzoquinone (2,5-DCBQ) .
- Sphingomonas paucimobilis UT26 : Another significant strain that metabolizes gamma-HCH to produce this compound as well .
Environmental Remediation
The ability of certain bacteria to degrade gamma-HCH and convert it into less harmful substances like this compound presents opportunities for bioremediation strategies aimed at cleaning up contaminated sites.
- Bioremediation Potential :
- The degradation pathways involving this compound can be harnessed to develop bioremediation techniques that utilize these bacteria to detoxify environments polluted with gamma-HCH .
- Case studies have shown that using microbial consortia can enhance the degradation rates of gamma-HCH in contaminated soils, thereby reducing the environmental impact of this persistent pollutant .
Case Studies and Research Findings
Several studies have documented the degradation pathways and the role of this compound in various microbial systems:
Toxicological Considerations
While studying the applications of this compound, it is essential to consider its toxicological profile:
- Health Effects : Gamma-HCH has been associated with various health risks, including developmental toxicity and potential carcinogenic effects . The metabolites formed during its degradation, including this compound, are also under investigation for their toxicity profiles.
- Regulatory Status : Due to its persistent nature and potential health risks, compounds related to HCH are monitored by health organizations .
Propriétés
Numéro CAS |
319-94-8 |
|---|---|
Formule moléculaire |
C6H5Cl5 |
Poids moléculaire |
254.4 g/mol |
Nom IUPAC |
1,2,3,4,5-pentachlorocyclohexene |
InChI |
InChI=1S/C6H5Cl5/c7-2-1-3(8)5(10)6(11)4(2)9/h2,4,6H,1H2 |
Clé InChI |
NEQSVCDNMZYCND-UHFFFAOYSA-N |
SMILES |
C1C(C(C(C(=C1Cl)Cl)Cl)Cl)Cl |
SMILES canonique |
C1C(C(C(C(=C1Cl)Cl)Cl)Cl)Cl |
Key on ui other cas no. |
147235-96-9 |
Synonymes |
2,3,4,5,6-pentachlorocyclohexene gamma-2,3,4,5,6-pentachlorocyclohexene gamma-PCCH |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















